molecular formula C7H2ClF2IO B12954857 2,6-Difluoro-4-iodobenzoyl chloride

2,6-Difluoro-4-iodobenzoyl chloride

Cat. No.: B12954857
M. Wt: 302.44 g/mol
InChI Key: UXMWJJIIKAKEFG-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2IO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-iodobenzoyl chloride typically involves the halogenation of a precursor compound. One common method is the iodination of 2,6-difluorobenzoyl chloride using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-iodobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2,6-difluoro-4-aminobenzoyl chloride, 2,6-difluoro-4-cyanobenzoyl chloride, etc.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

    Reduction Reactions: The primary product is 2,6-difluorobenzoyl chloride.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-iodobenzoyl chloride depends on its application. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary depending on the specific application and the structure of the compound it is reacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-iodobenzoyl chloride is unique due to the presence of both fluorine and iodine substituents on the benzene ring. This combination of substituents imparts specific electronic and steric properties, making it particularly useful in certain chemical reactions and applications. The fluorine atoms increase the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization .

Properties

Molecular Formula

C7H2ClF2IO

Molecular Weight

302.44 g/mol

IUPAC Name

2,6-difluoro-4-iodobenzoyl chloride

InChI

InChI=1S/C7H2ClF2IO/c8-7(12)6-4(9)1-3(11)2-5(6)10/h1-2H

InChI Key

UXMWJJIIKAKEFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)I

Origin of Product

United States

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